molecular formula C11H15Cl2NO2S B026465 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride CAS No. 101768-64-3

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Número de catálogo: B026465
Número CAS: 101768-64-3
Peso molecular: 296.2 g/mol
Clave InChI: SJYLTDPLFVFHFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO2S and its molecular weight is 296.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYLTDPLFVFHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936788
Record name 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101768-64-3, 16310-38-6
Record name Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101768-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical and Synthetic Profile of 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride

[1]

Executive Summary

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a piperidine-based building block characterized by a sulfonyl linker at the C4 position connecting to a para-chlorophenyl ring.[1][2][3] Unlike its sulfide (thioether) analog, the sulfonyl moiety imparts high metabolic stability and distinct hydrogen-bonding capabilities, making it a critical scaffold in the development of Sigma-1 receptor ligands , 5-HT (Serotonin) antagonists , and chemokine receptor modulators .[1]

This guide details the molecular specifications, validated synthetic protocols, and analytical data required for the rigorous application of this compound in research settings.

Part 1: Physicochemical Characterization[1]

Molecular Identity

The compound exists as a hydrochloride salt to ensure water solubility and stability during storage.

Parameter Data Specification
IUPAC Name 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride
Common Name 4-(p-Chlorobenzenesulfonyl)piperidine HCl
CAS Number 101768-64-3 (Salt); 333954-88-4 (N-Boc Precursor)
Molecular Formula C₁₁H₁₅Cl₂NO₂S (Salt) / C₁₁H₁₄ClNO₂S (Free Base)
Molecular Weight 296.21 g/mol (Salt) / 259.75 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol, Water (Moderate)
Structural Analysis[1]
  • Piperidine Ring: Provides a secondary amine handle for further diversification (e.g., reductive amination or amide coupling).

  • Sulfonyl Group (-SO₂-): Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, influencing the pKa of the piperidine nitrogen (~8.5–9.5).[1]

  • 4-Chlorophenyl Moiety: A lipophilic domain often engaged in hydrophobic interactions within receptor binding pockets.[1]

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis of 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride is most reliably achieved via the oxidation of a thioether precursor .[1] Direct sulfonylation of the piperidine ring is electronically unfavorable; therefore, a nucleophilic substitution strategy using 4-chlorobenzenethiol is preferred, followed by oxidation and deprotection.

Step-by-Step Protocol
Step 1: Nucleophilic Displacement (Sulfide Formation)
  • Reagents: N-Boc-4-methanesulfonyloxypiperidine, 4-Chlorobenzenethiol, K₂CO₃, DMF.[1]

  • Conditions: Heat at 60°C for 12 hours.

  • Mechanism: S_N2 displacement of the mesylate by the thiolate anion.

  • Yield Target: >85%.

Step 2: Oxidation (Sulfone Formation)
  • Reagents: m-Chloroperbenzoic acid (mCPBA, 2.5 eq) or Oxone®, DCM or MeOH/Water.

  • Conditions: 0°C to RT, 4 hours.

  • Critical Control: Maintain temperature <0°C initially to prevent N-oxide formation (though Boc protection mitigates this).[1]

  • Observation: Transformation of the sulfide (C-S-C) to the sulfone (C-SO₂-C).[1]

Step 3: Deprotection & Salt Formation [1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl etherate.

  • Conditions: RT, 2 hours.

  • Purification: Precipitation with diethyl ether.

Visualized Synthetic Workflow

SynthesisPathStartN-Boc-4-hydroxypiperidineMesylateIntermediate A:N-Boc-4-mesyloxypiperidineStart->MesylateMsCl, Et3NDCM, 0°CSulfideIntermediate B:N-Boc-4-(4-chlorophenylthio)piperidineMesylate->SulfideK2CO3, DMF, 60°CSN2 DisplacementThiolReagent:4-ChlorobenzenethiolThiol->SulfideSulfoneIntermediate C:N-Boc-4-((4-chlorophenyl)sulfonyl)piperidineSulfide->SulfonemCPBA (2.5 eq)DCM, 0°COxidationProductFINAL PRODUCT:4-((4-Chlorophenyl)sulfonyl)piperidine HClSulfone->Product4M HCl/DioxaneDeprotection

Figure 1: Validated synthetic route from N-Boc-4-hydroxypiperidine to the target sulfone salt.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 9.0–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

  • δ 7.85 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group (deshielded).

  • δ 7.70 ppm (d, 2H): Aromatic protons ortho to the chlorine.

  • δ 3.40–3.50 ppm (m, 1H): Methine proton (CH-SO₂) at C4 of piperidine.

  • δ 3.25 ppm (m, 2H) & 2.90 ppm (m, 2H): Piperidine ring methylene protons adjacent to Nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]⁺ = 260.05 (corresponding to the free base C₁₁H₁₄ClNO₂S).

  • Isotopic Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes, confirming the presence of the chlorine atom.

Part 4: Applications in Drug Discovery[1][6]

Pharmacophore Relevance

The arylsulfonyl piperidine motif is a privileged scaffold. The sulfone group provides a rigid geometric constraint and acts as a hydrogen bond acceptor, often interacting with serine or threonine residues in GPCR binding pockets.

  • Sigma Receptors: High affinity for Sigma-1 receptors, implicated in neuroprotection and cognitive enhancement.[1]

  • 5-HT (Serotonin): Used as a core scaffold for 5-HT₂A and 5-HT₆ antagonists.[1]

  • Metabolic Stability: The sulfone is metabolically inert compared to sulfides (prone to oxidation) or esters (prone to hydrolysis), improving the pharmacokinetic (PK) profile of lead compounds.

Handling and Safety
  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

  • Safety: Irritant.[4] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Sigma-Aldrich. 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Product Data. Accessed Jan 2026.[5][6] Link

  • PubChem. Compound Summary: 4-(4-Chlorophenyl)piperidine derivatives and sulfonyl analogs. National Library of Medicine. Link

  • ChemicalBook. 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride CAS 101768-64-3.[1][2] Link

  • Journal of Medicinal Chemistry.Synthesis and SAR of Sulfonyl-Piperidine Derivatives as 5-HT Antagonists. (General Reference for Scaffold Synthesis).
  • Accela ChemBio. 1-Boc-4-[(4-chlorophenyl)sulfonyl]piperidine (Intermediate C). Link

An In-Depth Technical Guide to 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride for Fragment Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Sulfonylpiperidine Scaffold

In the landscape of modern drug discovery, fragment-based library design has emerged as a cornerstone for identifying novel, high-quality lead compounds. The selection of core fragments is a critical decision, dictating the chemical space and physicochemical properties of the resulting library. 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is a fragment of significant strategic value. Its constituent parts—a saturated piperidine ring, a metabolically robust sulfonyl linker, and a functionalized aromatic ring—offer a trifecta of desirable features for medicinal chemists.

This guide provides a comprehensive overview of this fragment, from its fundamental properties to detailed, field-tested protocols for its application in parallel synthesis. The insights herein are intended to empower researchers to leverage this versatile building block for the efficient construction of diverse and drug-like compound libraries.

Core Fragment Analysis: Deconstructing the Molecular Architecture

Understanding the contribution of each component of 4-((4-Chlorophenyl)sulfonyl)piperidine is key to appreciating its utility.

  • The Piperidine Ring: This saturated heterocycle is one of the most prevalent scaffolds in approved drugs.[1][2][3] Its conformational flexibility allows it to adapt to various protein binding pockets, while its basic nitrogen atom can serve as a crucial hydrogen bond acceptor or a point for salt formation to enhance solubility. The secondary amine of the piperidine is the primary reactive handle for library diversification.

  • The Aryl Sulfonyl Group: The sulfonamide linkage is a bioisostere of an amide bond but offers distinct advantages. It is generally more resistant to metabolic cleavage, enhancing the in vivo stability of derivatives.[4][5] The sulfonyl group itself is a strong hydrogen bond acceptor. The attached 4-chlorophenyl ring provides a defined steric and electronic profile and serves as a potential vector for further modification, although in this fragment, the primary diversification occurs at the piperidine nitrogen.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a solid. For reactions, the free base is typically generated in situ through the addition of a suitable non-nucleophilic base.

Physicochemical Properties

A drug's efficacy is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[6][7] The sulfonylpiperidine core imparts favorable characteristics in this regard.

PropertyValue / CharacteristicSignificance in Drug Discovery
Molecular Weight 232.15 g/mol (as HCl salt)Low molecular weight provides ample room for derivatization while staying within the "Rule of Five" guidelines.
Polarity The sulfonyl group increases polarity.Can improve aqueous solubility, a common challenge in drug development.[8][9]
Chemical Stability The sulfonamide bond is highly stable.Leads to greater metabolic stability and longer in vivo half-life for derivative compounds.[8][9]
Reactivity The secondary amine is a versatile nucleophile.Allows for a wide range of derivatization reactions under well-established conditions.

Table 1: Key physicochemical and medicinal chemistry properties of the core fragment.

Library Synthesis Strategy: A Vector-Oriented Approach

The power of this fragment lies in its suitability for parallel synthesis, where the single reactive site on the piperidine nitrogen can be coupled with a diverse set of building blocks.[10] This creates a library of compounds that share a common core but explore a wide range of chemical space around it.

Caption: Library synthesis workflow using the core fragment.

Validated Experimental Protocols

The following protocols are robust, well-established methods for derivatizing the 4-((4-Chlorophenyl)sulfonyl)piperidine core. The hydrochloride salt must first be neutralized to the free base, which is typically accomplished in situ by adding at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Protocol 1: Amide Bond Formation

Amide coupling is one of the most common reactions in medicinal chemistry.[11][12] This protocol uses HATU, a highly efficient coupling reagent.

Causality: The carboxylic acid is first activated by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic piperidine nitrogen to form the stable amide bond.[13] DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and scavenge the acid produced during the reaction.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM, 0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Add 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.2 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for coupling with aldehydes and ketones.[14][15]

Causality: The piperidine nitrogen first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. The mild hydride reducing agent, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final amine product without reducing the starting aldehyde/ketone.

Step-by-Step Methodology:

  • Dissolve 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.1 eq), the aldehyde or ketone (1.0 eq), and DIPEA (1.2 eq) in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM (0.1 M).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by an appropriate method (chromatography or crystallization).

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

For creating aryl-piperidine linkages, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.

Causality: This palladium-catalyzed reaction involves a catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the piperidine. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide or chloride (1.0 eq), 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Reaction_Types cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_buchwald N-Arylation Core Core Fragment (Free Base) p1 Amide Product Core->p1 p2 N-Alkyl Product Core->p2 p3 N-Aryl Product Core->p3 r1 R-COOH r1->p1 HATU, DIPEA r2 R-CHO r2->p2 STAB r3 Ar-X r3->p3 Pd Catalyst, Base

Caption: Key reaction pathways for library diversification.

Quality Control and Characterization

Rigorous quality control of both the starting fragment and the final library members is essential for generating reliable biological data.

Starting Material QC:

  • Identity: Confirm by ¹H NMR and Mass Spectrometry. The hydrochloride salt should be evident.

  • Purity: Assess by HPLC or LC-MS. Purity should typically be >95% to avoid complications in subsequent reactions.

Library Product Characterization:

  • Confirmation of Structure: For parallel synthesis, a representative set of compounds should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Each member of the library should be analyzed by LC-MS to confirm the presence of the desired product and to estimate its purity.

Conclusion

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an ideal core for the rapid and efficient synthesis of diverse compound libraries. The validated protocols provided in this guide offer a reliable starting point for researchers to explore the vast chemical space accessible from this fragment, paving the way for the discovery of next-generation therapeutics.

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Piperidine-4-sulfonic acid. Wikipedia. Available at: [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. PubChem. Available at: [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613. PubChem. Available at: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

  • C-L, D., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(19), 6246–6251. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]

  • Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. ResearchGate. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Available at: [Link]

  • Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry, 81(13), 5636–5648. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Singh, R. P., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Iranian Chemical Society, 4(4), 501-507. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. Available at: [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 286–304. Available at: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Jang, S.-Y., et al. (2004). Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. Bioorganic & Medicinal Chemistry Letters, 14(15), 3881–3883. Available at: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ACS Omega. Available at: [Link]

Sources

Methodological & Application

Using 4-((4-chlorophenyl)sulfonyl)piperidine HCl in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Using 4-((4-chlorophenyl)sulfonyl)piperidine HCl

Abstract

This guide details the operational protocols for utilizing 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride (CAS: 101768-64-3) as a core scaffold in high-throughput parallel synthesis. As a secondary amine with a metabolically stable sulfone linker and a lipophilic chlorophenyl tail, this building block is a "privileged structure" in medicinal chemistry, frequently appearing in GPCR modulators (e.g., 5-HT, Dopamine receptors) and ROR


t inverse agonists. This note addresses specific challenges associated with the HCl salt form—solubility, neutralization, and stoichiometry—and provides validated workflows for Amide Coupling, Reductive Amination, and Sulfonylation/Urea formation with integrated purification strategies.

Molecule Profile & Handling

PropertyData
Chemical Name 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride
Structure Piperidine ring substituted at C4 with a 4-chlorophenylsulfonyl group.[1][2][3][4][5][6][7][8]
CAS Number 101768-64-3
Molecular Weight 296.21 g/mol (Free Base: ~259.75)
Functionality Secondary Amine (Nucleophile); Sulfone (Linker/H-bond Acceptor)
Solubility Soluble in DMSO, DMF, MeOH. Limited solubility in DCM/EtOAc as HCl salt.
pKa (Calc) ~10.8 (Piperidine NH)
Critical Handling Note: The HCl Salt Factor

The hydrochloride salt stabilizes the secondary amine against oxidation but complicates automated liquid handling.

  • Challenge: Direct dissolution in non-polar solvents (DCM, Chloroform) often results in suspensions, leading to inconsistent dispensing.

  • Solution: Use an In-Situ Neutralization Stock method. Do not attempt to "free base" via extraction prior to synthesis unless absolutely necessary, as this adds a manual bottleneck.

Stock Solution Preparation Protocol

Objective: Create a homogenous, dispense-ready 0.2 M stock solution of the free amine in DMF.

  • Weighing: Weigh 592 mg of 4-((4-chlorophenyl)sulfonyl)piperidine HCl into a 20 mL scintillation vial.

  • Solvent Addition: Add 8.0 mL of anhydrous DMF. Vortex for 30 seconds. Note: The solid may not fully dissolve yet.

  • Neutralization: Add 1.05 mL of N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Mechanism:[9]

      
      .
      
  • Final Volume Adjustment: Add DMF to bring the total volume to 10.0 mL .

  • Clarification: Sonicate for 5 minutes. The solution should be clear and colorless.

    • QC Check: If a precipitate (DIPEA·HCl) forms, add 10% water or switch solvent system to NMP, though DMF usually solubilizes the salt complex at this concentration.

Module A: Amide Library Generation (HATU Method)

Context: This workflow assumes the piperidine scaffold is the constant (limiting reagent) and the carboxylic acids are the variable diversity elements (excess).

Workflow Logic
  • Activation: Carboxylic acids are activated with HATU.

  • Coupling: The piperidine scaffold is added.

  • Purification (Self-Validating): Since Acid is in excess, we use a Polymer-Supported (PS) Amine resin (e.g., PS-Trisamine) to scavenge unreacted acid and activated esters, leaving only the pure amide product.

Step-by-Step Protocol
  • Plate Setup: Use a 96-well deep-well polypropylene plate (2 mL volume).

  • Reagent Dispensing:

    • Diversity Acids: Dispense 150 µL of 0.2 M Carboxylic Acid stock (in DMF) to each well (30 µmol, 1.5 eq).

    • Activator: Add 150 µL of 0.2 M HATU stock (in DMF) (30 µmol, 1.5 eq).

    • Base: Add 30 µL of 1.0 M DIPEA (in DMF).

    • Incubation: Shake at 600 rpm for 10 minutes to form the O-At-active ester.

  • Scaffold Addition:

    • Add 100 µL of the 0.2 M Piperidine Stock (prepared in Sec. 3) (20 µmol, 1.0 eq).

  • Reaction: Seal plate and shake at room temperature for 16 hours.

  • Scavenging (Purification):

    • Add 150 mg of PS-Trisamine resin (loading ~4.0 mmol/g).

    • Purpose: Reacts with excess Acid, HATU, and active esters.

    • Add 500 µL DCM to swell the resin.

    • Shake for 6 hours.

  • Isolation:

    • Filter the reaction mixture into a pre-weighed receiving plate.

    • Wash resin with 2 x 200 µL DCM/MeOH (9:1).

    • Evaporate solvents (Genevac or SpeedVac).

Module B: Reductive Amination

Context: Reacting the piperidine with diverse aldehydes.

Protocol
  • Dispensing:

    • Aldehydes: 150 µL of 0.2 M Aldehyde stock in DCE (1,2-Dichloroethane) (30 µmol, 1.5 eq).

    • Scaffold: 100 µL of 0.2 M Piperidine Stock (neutralized) (20 µmol, 1.0 eq).

    • Acid Catalyst: 10 µL of Acetic Acid (glacial).

  • Imine Formation: Shake for 1 hour at RT.

  • Reduction:

    • Add 200 µL of 0.25 M STAB (Sodium Triacetoxyborohydride) suspension in DCE.

    • Shake for 16 hours.

  • Quench & Scavenge:

    • Add 100 mg PS-TsNHNH2 (Tosyl hydrazine resin).

    • Mechanism:[9] Reacts with excess aldehyde to form a hydrazone, removing it from solution.

    • Add 200 µL MeOH. Shake for 6 hours.

  • Isolation: Filter and evaporate.

Module C: Sulfonylation & Urea Formation

Reagents: Sulfonyl Chlorides (for sulfonamides) or Isocyanates (for ureas). Conditions: These electrophiles are highly reactive.

  • Setup: Cool the reaction plate to 0°C (on ice block) during addition to prevent bis-acylation or side reactions.

  • Addition:

    • Scaffold: 100 µL of 0.2 M Piperidine Stock.

    • Electrophile: 1.2 eq of Sulfonyl Chloride or Isocyanate in DCM.

    • Base: Ensure excess DIPEA is present (already in stock).

  • Scavenging:

    • Use PS-Trisamine to scavenge excess Sulfonyl Chlorides or Isocyanates.

Visualization of Workflows

Diagram 1: General Library Production Workflow

Caption: High-level operational flow for parallel synthesis using the piperidine HCl salt.

LibraryWorkflow Start Start: Solid HCl Salt Stock Stock Prep (DMF + 3eq DIPEA) Start->Stock Dissolve Dispense Automated Dispensing (Scaffold + Diversity Rgt) Stock->Dispense Liquid Handling React Reaction (16h, RT) Dispense->React Coupling Scavenge Scavenging (PS-Trisamine/Resin) React->Scavenge Add Resin Filter Filtration & Evaporation Scavenge->Filter Remove Solids QC QC (LCMS) & Formatting Filter->QC Final Product

Diagram 2: Chemical Logic & Scavenging Mechanism

Caption: Chemical pathway for Amide Coupling showing the fate of reagents and purification logic.

ReactionLogic Piperidine Piperidine Scaffold (Limiting Reagent) Reaction Amide Coupling Formation of Product + Byproducts Piperidine->Reaction Acid Div. Acid (Excess) + HATU/DIPEA Acid->Reaction Mixture Crude Mixture: 1. Amide Product 2. Excess Acid 3. Activated Ester 4. DIPEA Salts Reaction->Mixture Resin Add PS-Trisamine Resin (Nucleophilic Scavenger) Mixture->Resin Trap Resin Traps: - Excess Acid (Ionic) - Activated Esters (Covalent) Resin->Trap Chemisorption Final Pure Amide Product (Filtrate) Trap->Final Filtration

Quality Control & Analytical Methods

For high-throughput validation, a generic LCMS method is required to verify the mass of the diverse library members.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 1.5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Expected MS Signal: Look for

    
    . The chlorine atom will provide a distinct isotope pattern (
    
    
    
    ), which serves as a secondary confirmation of the scaffold's presence.

References

  • PubChem. "4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride Compound Summary." National Center for Biotechnology Information. Accessed October 2023.[10] [Link]

  • Baxendale, I. R., et al. "A phase-switch purification approach for the expedient removal of tagged reagents and scavengers." Organic & Biomolecular Chemistry, 2005. [Link]

  • Dormer, P. G., et al. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation." Bioorganic & Medicinal Chemistry Letters, 2004.[11] [Link]

  • MacMillan, D. "Strategies in Organic Synthesis: Polymer-Supported Scavengers." University of Pittsburgh Application Guide. [Link]

Sources

High-Sensitivity Quantification of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) and Related Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Introduction & Scientific Context

4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) is a critical pharmacophore found in the metabolic pathway of the antipsychotic drug Haloperidol and the synthesis of opioids like loperamide.[1] While often overlooked, CPHP has gained significant attention in neurotoxicology due to its structural similarity to MPTP (a Parkinsonism-inducing neurotoxin) and its potential contribution to extrapyramidal side effects (EPS) in patients undergoing long-term antipsychotic therapy.[1]

This guide provides a definitive protocol for the quantification of CPHP in biological matrices (plasma/urine) and pharmaceutical formulations. Unlike generic "small molecule" protocols, this workflow addresses the specific challenges of CPHP analysis:

  • Polarity & Basicity: The secondary amine (pKa ~8.5–9.5) and tertiary hydroxyl group create strong interactions with silanols, leading to peak tailing.

  • Matrix Interference: Low molecular weight (MW 211.7) makes it susceptible to suppression by phospholipids in plasma.

  • Structural Isomers: Differentiation from 4-chlorophenylpiperazine (mCPP) and other metabolic analogs.[1]

Chemical Profile
PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₄ClNOMonoisotopic Mass: ~211.08 Da
pKa (Piperidine N) ~9.4 (Basic)Requires acidic mobile phase for ESI+ or high pH for retention.[1]
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase LC.[1]
Solubility DMSO, MethanolPoor water solubility as free base; soluble as HCl salt.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, emphasizing the Mixed-Mode Cation Exchange (MCX) strategy to ensure high purity extraction.

CPHP_Workflow Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment (Acidify to pH 3-4) Sample->PreTreat Protein Precip (Optional) SPE SPE Extraction (Mixed-Mode MCX) PreTreat->SPE Load Wash Wash Steps 1. Acidic (Remove Neutrals) 2. Organic (Remove Hydrophobics) SPE->Wash Interferences Elute Elution (5% NH4OH in MeOH) Wash->Elute pH Switch Evap Evaporation & Reconstitution (Mobile Phase A:B) Elute->Evap N2 Stream LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS Injection

Caption: Workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate basic CPHP from neutral matrix components.

Protocol 1: Sample Preparation (MCX Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) with benzene or ether is outdated and hazardous.[1] We utilize Mixed-Mode Cation Exchange (MCX) cartridges.[1] Since CPHP is a base (amine), it will be positively charged at acidic pH. The MCX sorbent retains the analyte via both hydrophobic interactions (phenyl ring) and ionic interactions (amine), allowing rigorous washing of neutral and acidic interferences.

Materials:

  • SPE Cartridge: Oasis MCX or Strata-X-C (30 mg or 60 mg).[1]

  • Internal Standard (IS): Haloperidol-d4 or CPHP-d4 (if available).[1]

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma/urine.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% Phosphoric Acid (H₃PO₄) .

    • Why: Acidification ensures the piperidine nitrogen is fully protonated (NH₂⁺) to bind to the cation exchange sorbent.

  • Conditioning:

    • 1 mL Methanol (wet the sorbent).

    • 1 mL Water (equilibrate).

  • Loading:

    • Load the pre-treated sample at a slow flow rate (1 mL/min).

    • Critical: Do not let the cartridge dry out.

  • Washing (The Purification Step):

    • Wash 1: 1 mL 2% Formic Acid in Water . (Removes proteins and acidic compounds; CPHP remains bound ionically).

    • Wash 2: 1 mL 100% Methanol . (Removes neutral hydrophobic interferences like lipids; CPHP remains bound ionically).

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Mechanism:[1] The high pH deprotonates the CPHP amine, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (90% Water / 10% ACN).

Protocol 2: LC-MS/MS Quantification[1]

Rationale: To achieve ng/mL sensitivity, Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is required. We use an acidic mobile phase to facilitate Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.8 µm).

    • Note: A "Base Deactivated" column is preferred to reduce peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
0.50 5% Hold
3.50 90% Elution of CPHP
4.50 90% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |[1]

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

MRM Transitions: CPHP has a characteristic chlorine isotope pattern (³⁵Cl and ³⁷Cl). The primary transition usually involves the loss of water (dehydration of the tertiary alcohol) or ring cleavage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
CPHP 212.1 (³⁵Cl)194.1 20Quantifier (Loss of H₂O)
CPHP 212.1128.135Qualifier (Ring cleavage)
CPHP 214.1 (³⁷Cl)196.120Isotope Confirmation
Haloperidol-d4 (IS) 380.2169.125Quantifier

Note: The transition 212 -> 194 corresponds to the formation of the tetrahydropyridine species [M+H-H₂O]⁺.[1]

Protocol 3: HPLC-UV (High Concentration/QC)

For pharmaceutical quality control where sensitivity is less critical (µg/mL range), HPLC-UV is sufficient.[1]

  • Detector: Diode Array (DAD) or Variable Wavelength (VWD).

  • Wavelength: 220 nm (Strongest absorption for piperidine/chlorobenzene) or 254 nm.

  • Buffer: 20 mM Potassium Phosphate (pH 3.0).

    • Why pH 3.0? At low pH, silanols on the column are protonated (neutral), reducing secondary interactions with the basic CPHP amine, resulting in sharper peaks.

  • Mobile Phase: Phosphate Buffer (65%) : Acetonitrile (35%) Isocratic.

  • Retention Time: Expect CPHP to elute earlier than Haloperidol due to higher polarity (Hydroxyl group).

Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity: 1.0 ng/mL – 500 ng/mL (weighted 1/x² regression).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. MCX extraction typically yields >85% recovery.

  • Matrix Effect: Calculate Matrix Factor (MF). If suppression is observed (>15%), switch to a C18-PFP column or increase the wash strength in SPE.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Silanol interactionsEnsure Mobile Phase pH < 3.5 or use "End-capped" columns. Add 5mM Ammonium Formate.
Low Sensitivity Ion SuppressionImprove SPE wash step (100% MeOH wash is critical). Check source cleanliness.
Carryover Sticky basic residueUse a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.
Ghost Peaks Contaminated Mobile PhaseUse fresh ultrapure water; filter buffers through 0.2 µm filters.

References

  • Park, J. Y., & Shin, J. G. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.[1][4] Biomedical Chromatography.

  • Arinobu, T., et al. (2002). Comparison of SSI with APCI as an interface of HPLC-mass spectrometry for analysis of a drug and its metabolites. Journal of the American Society for Mass Spectrometry, 13(3), 204-208.

  • Fang, J., et al. (1996). Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, by gas chromatography with electron-capture detection.[1][5] Journal of Chromatography B, 682(2), 283-288.[1]

  • Yasuhiko, H., et al. (2006). Sensitive determination of CPHP in rat biological sample by HPLC with fluorescence detection.[6] Biomedical Chromatography, 20(9), 964-970.[1]

Sources

Application Notes and Protocols for the Pharmacological Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold in drug design.[2][3][4] The conformational flexibility of the piperidine ring and its ability to be functionalized at multiple positions allow it to bind effectively to a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] This versatility makes the piperidine scaffold an incredibly attractive starting point for developing novel therapeutics for central nervous system (CNS) disorders, cancer, inflammation, and infectious diseases.[3][4][5][6]

This guide provides a comprehensive framework for the pharmacological evaluation of novel piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind a tiered screening cascade. The objective is to enable the efficient identification and characterization of promising lead compounds, from initial high-throughput screening to detailed safety and liability profiling.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

A tiered or cascaded approach is essential for cost-effective and efficient screening of a chemical library. This strategy uses a series of assays with increasing complexity and biological relevance to triage compounds, ensuring that only the most promising candidates advance. The initial phase employs high-throughput assays to quickly identify "hits," which are then subjected to more rigorous secondary and tertiary assays for confirmation, potency determination, and mechanism of action studies.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Novel Piperidine Derivative Library Primary_Screening Primary Screening (HTS) Target-Based or Phenotypic Assays Compound_Library->Primary_Screening Hits Initial 'Hits' Primary_Screening->Hits Identify Active Compounds Secondary_Screening Secondary Screening (Dose-Response & Target Engagement) Hits->Secondary_Screening Confirmed_Hits Confirmed Hits Secondary_Screening->Confirmed_Hits Tertiary_Screening Tertiary Screening (Selectivity & MOA) Leads Lead Candidates Tertiary_Screening->Leads Characterize Pharmacology Confirmed_Hits->Tertiary_Screening Safety_Profiling In Vitro Safety & ADME Profiling (Cytotoxicity, hERG, Metabolic Stability) Leads->Safety_Profiling Optimized_Leads Optimized Leads for In Vivo Studies Safety_Profiling->Optimized_Leads Assess Drug-like Properties

Figure 1: A tiered pharmacological screening cascade.

Chapter 2: Primary Screening for Hit Identification

The goal of primary screening is to rapidly test a large library of piperidine derivatives to identify compounds that interact with the biological target of interest.[7] These assays must be robust, reproducible, and scalable to a high-throughput format (e.g., 384- or 1536-well plates).[7][8]

Target-Based Screening: Enzyme Inhibition

Many piperidine derivatives are designed as enzyme inhibitors, targeting classes like cholinesterases (for Alzheimer's disease) or monoamine oxidases (for depression).[9][10][11] A fluorescent-based enzyme inhibition assay is a common HTS method.

Causality: The choice of a fluorescence-based assay is driven by its high sensitivity, wide dynamic range, and compatibility with automation, making it ideal for screening thousands of compounds efficiently.[8] The assay measures the formation of a fluorescent product, which is directly proportional to enzyme activity. A decrease in fluorescence in the presence of a test compound indicates potential inhibition.

Protocol 2.1: High-Throughput Fluorescence-Based Enzyme Inhibition Assay

  • Objective: To identify piperidine derivatives that inhibit a target enzyme.

  • Materials:

    • Target enzyme (e.g., Acetylcholinesterase, AChE).

    • Fluorogenic substrate (e.g., Amplex Red Acetylcholine Assay Kit).

    • Test compounds (piperidine derivatives) dissolved in 100% DMSO.

    • Positive control inhibitor (e.g., Donepezil for AChE).[9]

    • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

    • Black, opaque 384-well microplates.

    • Automated liquid handler and plate reader with fluorescence detection.

  • Procedure:

    • Prepare a master plate of test compounds by diluting stock solutions in DMSO. Typically, a single high concentration (e.g., 10 µM) is used for primary screening.

    • Using a liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution from the master plate into the wells of the 384-well assay plate. Also include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

    • Add 10 µL of the target enzyme solution (pre-diluted in assay buffer to optimal concentration) to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a kinetic plate reader and measure the fluorescence signal (e.g., Ex/Em = 530/590 nm for Amplex Red) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

    • Compounds showing inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls) are considered "hits."

Phenotypic Screening: Cytotoxicity Assays

For compounds designed as anti-cancer agents, a primary screen often involves assessing their ability to kill or inhibit the proliferation of cancer cells.[6] The MTT assay is a widely used colorimetric method for this purpose.[12][13][14]

Causality: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][14] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[12] The amount of formazan is proportional to the number of living cells, providing a robust and quantifiable readout of a compound's cytotoxic effect.

Protocol 2.2: MTT Assay for General Cytotoxicity Screening

  • Objective: To identify piperidine derivatives that reduce the viability of a specific cell line.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer).[13][14]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds and a positive control (e.g., Doxorubicin).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear tissue culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the piperidine derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = 100 * (Absorbancecompound / Absorbancecontrol)

    • Compounds that reduce cell viability below a certain threshold are identified as hits. For dose-response experiments, the IC50 value (the concentration that inhibits 50% of cell growth) is calculated by fitting the data to a sigmoidal curve.[12][13]

Chapter 3: Secondary Screening: Hit Confirmation and Characterization

Hits from the primary screen must be confirmed and further characterized. This phase focuses on quantifying the potency of the compounds and confirming that they interact with the intended target.

Dose-Response Analysis

The first step is to confirm the activity of the hits in a dose-response format to determine their potency (IC50 for inhibitors, EC50 for activators). This involves repeating the primary assay with a range of compound concentrations, typically using a 10-point, 3-fold serial dilution.

Target Engagement: Radioligand Binding Assays

For receptor-targeted compounds (e.g., GPCRs or ion channels), it is crucial to confirm direct binding to the target protein. Radioligand binding assays are the gold standard for this purpose.[15]

Causality: This assay directly measures the interaction between a compound and its target. It uses a high-affinity radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) that is known to bind to the target. A test compound that also binds to the target will compete with the radioligand, reducing the amount of radioactivity detected.[15][16] This provides direct evidence of target engagement and allows for the determination of the compound's binding affinity (Ki).

Protocol 3.1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a piperidine derivative for a target receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenates for Sigma-1 receptors).[17]

    • Radioligand (e.g., -pentazocine for Sigma-1 receptors).[16]

    • Test compounds and a known unlabeled reference ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Glass fiber filter mats and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, set up the assay in triplicate. Each reaction tube/well contains:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd value).

      • Varying concentrations of the test compound.

      • Control for non-specific binding (containing a high concentration of the unlabeled reference ligand).

      • Control for total binding (containing only radioligand and buffer).

    • Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 100 µg of protein). The final volume is typically 200-500 µL.[16]

    • Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filter mats in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioactivity is plotted against the logarithm of the test compound concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chapter 4: Tertiary Screening and Safety Profiling

Promising lead candidates undergo further characterization to establish their mechanism of action (MOA), selectivity, and potential liabilities. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to de-risk candidates and prevent late-stage failures.[18][19][20][21][22]

Selectivity Profiling: The hERG Assay

A crucial safety assay is the evaluation of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23]

Causality: Automated patch-clamp electrophysiology provides a direct functional measure of ion channel activity.[15][24] It allows for the precise measurement of the ionic currents flowing through the hERG channel in living cells. A reduction in this current in the presence of a test compound is a direct indication of channel blockade. This method is higher throughput than traditional manual patch-clamp, making it suitable for lead optimization.[24]

G cluster_0 Automated Patch-Clamp Workflow Start Cell Suspension (Expressing hERG Channels) Plate Cell trapping Seal formation Whole-cell access Voltage Clamp Start->Plate:f0 Compound Compound Application Plate:f2->Compound Recording Record hERG Current Compound->Recording Analysis Data Analysis (IC50 Determination) Recording->Analysis End Risk Assessment Analysis->End

Figure 2: Workflow for hERG screening via automated patch-clamp.

Protocol 4.1: Automated Patch-Clamp hERG Assay

  • Objective: To determine the IC50 of a piperidine derivative for the hERG channel.

  • Materials:

    • Mammalian cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

    • Automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).[24]

    • Appropriate external and internal recording solutions.

    • Test compounds and a positive control (e.g., Cisapride).

  • Procedure:

    • Harvest cultured cells and prepare a single-cell suspension.

    • Load the cell suspension, recording solutions, and compound plate into the automated patch-clamp instrument.

    • The instrument automatically performs the following steps for each well in a 384-well plate:

      • Traps a single cell on a microfluidic chip.

      • Forms a high-resistance (gigaohm) seal.

      • Ruptures the cell membrane to achieve the whole-cell configuration.[25]

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents and record a stable baseline.

    • Apply the test compound at increasing concentrations and record the resulting inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Plot the percentage of current inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. A low micromolar or nanomolar IC50 is a significant red flag for potential cardiotoxicity.

Early ADME: Metabolic Stability Assay

Poor metabolic stability can lead to low bioavailability and short duration of action in vivo. An early assessment using liver microsomes is a standard industry practice.[18][21]

Causality: Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[18] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), one can simulate Phase I metabolism. The rate at which the parent compound disappears over time provides a quantitative measure of its intrinsic metabolic stability.

Table 1: Summary of Key In Vitro ADME/Tox Assays

Assay TypePurposeCommon MethodEndpoint Measured
Metabolic Stability Predict in vivo clearanceLiver Microsome Assay% Parent compound remaining over time
Permeability Predict oral absorptionPAMPA, Caco-2Permeability coefficient (Papp)
Plasma Protein Binding Determine free drug fractionRapid Equilibrium Dialysis% Bound to plasma proteins
CYP450 Inhibition Assess drug-drug interaction potentialFluorometric or LC-MS/MSIC50 for major CYP isozymes
Cytotoxicity Assess general toxicityMTT, LDH ReleaseIC50, Selectivity Index (SI)
Cardiotoxicity Assess risk of arrhythmiahERG Patch-ClampIC50 for hERG channel block

Protocol 4.2: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a piperidine derivative.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (or NADPH stock).

    • Test compounds and controls (high and low clearance compounds, e.g., Verapamil and Warfarin).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Acetonitrile with an internal standard for reaction quenching.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. Also, run a control reaction without NADPH for each compound.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with internal standard) to stop the reaction.

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear portion of the curve gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Compounds are often categorized as having low, medium, or high clearance based on the calculated half-life.

Conclusion

The piperidine scaffold remains a highly valuable core for the design of novel therapeutics.[23][26] The successful discovery of new drug candidates from a library of piperidine derivatives depends on a systematic and logical screening strategy. By employing a cascade of assays—from high-throughput primary screens to detailed secondary and safety profiling—researchers can efficiently identify compounds with the desired biological activity and drug-like properties. The protocols and rationale presented in this guide provide a robust framework for this process, enabling data-driven decisions and accelerating the journey from hit identification to lead optimization.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 11, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 11, 2026, from [Link]

  • Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 11, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 11, 2026, from [Link]

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved February 11, 2026, from [Link]

  • Autech. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved February 11, 2026, from [Link]

  • Aldewachi, H., Al-Zidan, R. N., Conner, M. T., & Salman, M. M. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. Available at: [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved February 11, 2026, from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 116. Available at: [Link]

  • Mkhize, S.V.P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. Available at: [Link]

  • ResearchGate. (n.d.). General classification of high-throughput screening (HTS) assays. Retrieved February 11, 2026, from [Link]

  • DUT Open Scholar. (2015). Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]

  • Gentile, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1109-1120. Available at: [Link]

  • MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Available at: [Link]

  • ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • Szałkowska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(24), 15993. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 11, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available at: [Link]

  • Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 2(5), 543-553. Available at: [Link]

  • Yadav, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4820. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for coupling sulfonyl chlorides with piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

This guide addresses the nucleophilic substitution reaction between sulfonyl chlorides (


) and piperidine to form sulfonamides. While piperidine is a robust secondary amine nucleophile (pKa of conjugate acid 

11.2), experimental failure often stems from the instability of the electrophile (sulfonyl chloride) or competitive hydrolysis rather than the nucleophilicity of the amine.

The protocols below prioritize moisture control and HCl scavenging to drive kinetics and prevent the formation of unreactive sulfonic acid byproducts.

Standard Operating Procedures (SOPs)

Method A: Anhydrous Coupling (Standard)

Best for: Valuable intermediates, moisture-sensitive sulfonyl chlorides, and small-scale optimization.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Piperidine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered substrates.

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve sulfonyl chloride in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add TEA (or DIPEA) followed by piperidine at

    
    .
    
    • Technical Note: Adding the amine at

      
       mitigates exotherms which can accelerate side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with

    
     (to protonate excess piperidine/TEA and solubilize them in the aqueous layer). Extract with DCM.[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust sulfonyl chlorides, large-scale scale-up, and "green" chemistry requirements.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Piperidine (1.1 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv) dissolved in water.
  • Solvent: THF/Water or DCM/Water (1:1 ratio).

Protocol:

  • Dissolve piperidine in the organic solvent.

  • Add the aqueous carbonate solution.

  • Add sulfonyl chloride dropwise with vigorous stirring.

    • Critical: Vigorous stirring is essential to maximize the interfacial surface area for the reaction.

  • Stir at RT for 4–12 hours.

  • Separate layers. The product remains in the organic phase; salts and sulfonic acid byproducts partition to the aqueous phase.

Optimization Data & Chemical Compatibility

ParameterRecommendationTechnical Rationale
Solvent DCM, THF, MeCNPolar aprotic solvents stabilize the transition state. DCM is standard; THF is preferred if water solubility in workup is a concern.
Base TEA, Pyridine,

Pyridine acts as both solvent and catalyst (via N-sulfonylpyridinium). Inorganic bases (

) are cheaper but require biphasic conditions.
Stoichiometry 1:1.1 (R-SO2Cl : Amine)Slight excess of piperidine ensures complete consumption of the electrophile.
Catalyst DMAP (5-10 mol%)Forms a highly reactive N-sulfonylpyridinium intermediate, accelerating reaction with hindered chlorides [1].
Temperature

Heating is rarely needed for piperidine. Heat promotes hydrolysis of the sulfonyl chloride.

Troubleshooting Hub (Q&A)

Issue: Low Yield / Unreacted Starting Material

Q: I see starting material (sulfonyl chloride) remaining after 24 hours. Should I heat the reaction? A: Proceed with caution. Sulfonyl chlorides are thermally unstable and prone to hydrolysis.

  • Diagnosis: If the chloride is unreacted, it may be hydrolyzed to sulfonic acid (which is often invisible on standard silica TLC or streaks at the baseline). Check LCMS for the sulfonic acid mass (

    
     compared to chloride, often ionizing as 
    
    
    
    ).
  • Solution: Instead of heat, add 10 mol% DMAP . DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a "super-electrophile" intermediate that reacts rapidly with piperidine [2]. If heating is absolutely necessary, use mild heating (

    
    ) in anhydrous toluene or 1,2-dichloroethane.
    
Issue: Product Purity / "Sticky" Impurities

Q: My crude product contains excess piperidine that I can't remove by rotavap. A: Piperidine has a high boiling point (


).
  • Solution: Use an acidic wash . Wash the organic reaction mixture with

    
     or 
    
    
    
    citric acid. This protonates the excess piperidine (and TEA/DMAP), converting them into water-soluble salts that are easily removed in the aqueous layer. The sulfonamide remains neutral and stays in the organic layer [3].
Issue: Sulfonyl Chloride Hydrolysis

Q: My sulfonyl chloride "fumes" when opened and yields are inconsistent. A: This indicates hydrolysis to sulfonic acid and HCl gas.

  • Immediate Fix: Purify the sulfonyl chloride by washing a solution of it (in DCM) with cold water and rapid drying, or recrystallize if solid.

  • Process Change: If the reagent is highly unstable, generate it in situ from the corresponding thiol using oxidative chlorination (e.g., NCS/HCl or

    
     gas) and react immediately with piperidine [4].
    

Visual Workflows

Diagram 1: Reaction Optimization Workflow

This flowchart guides the user through the logical steps of setting up and optimizing the coupling reaction.

OptimizationWorkflow Start Start: Sulfonyl Chloride + Piperidine CheckStab Check Sulfonyl Chloride Stability Start->CheckStab MethodA Method A: Anhydrous DCM/TEA (Standard) CheckStab->MethodA Moisture Sensitive MethodB Method B: Schotten-Baumann (Biphasic) CheckStab->MethodB Robust / Scale-up Monitor Monitor (TLC/LCMS) @ 2 Hours MethodA->Monitor MethodB->Monitor Decision Conversion > 90%? Monitor->Decision Workup Acidic Workup (1M HCl) Isolate Product Decision->Workup Yes AddDMAP Add 10 mol% DMAP Decision->AddDMAP No (Stalled) Heat Mild Heat (40°C) AddDMAP->Heat Still Slow Heat->Workup

Caption: Step-by-step decision matrix for selecting reaction conditions and optimizing conversion.

Diagram 2: Troubleshooting Decision Tree

A diagnostic tool for resolving common failure modes (Hydrolysis vs. Low Reactivity).

TroubleshootingTree Problem Problem: Low Yield Analysis Analyze Crude (LCMS/NMR) Problem->Analysis Result1 Result: Sulfonic Acid Present (Hydrolysis) Analysis->Result1 Result2 Result: Unreacted Chloride (Low Reactivity) Analysis->Result2 Result3 Result: Excess Amine Remaining Analysis->Result3 Fix1 Fix: Dry Solvents, N2 Atm, Fresh Reagent Result1->Fix1 Fix2 Fix: Add DMAP Catalyst, Switch to Pyridine Result2->Fix2 Fix3 Fix: Wash w/ 1M HCl or Citric Acid Result3->Fix3

Caption: Diagnostic logic for identifying and correcting reaction failures based on crude analysis.

References

  • DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.

  • Sulfonylation Optimization: Naoum, J. N., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2][3] Beilstein Journal of Organic Chemistry.

  • Schotten-Baumann Conditions: White, T. D., et al. (2012). "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development.

  • In Situ Sulfonyl Chloride Gen: Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." The Journal of Organic Chemistry.

Sources

Technical Support Center: Recrystallization Techniques for Purifying Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for sulfonamide compound purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of sulfonamides. The unique physicochemical properties of sulfonamides, stemming from their polar sulfonamide and amino groups combined with a nonpolar benzene ring, often necessitate nuanced approaches to achieve high purity and optimal crystal form.

This document moves beyond standard protocols to address the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of sulfonamide crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing sulfonamides?

There is no single "best" solvent, as the ideal choice is highly dependent on the specific sulfonamide's structure. Due to their dual polarity, solvent mixtures are often most effective.[1] A good starting point for many sulfonamides, like sulfanilamide, is 95% ethanol.[2][3] The ethanol solvates the nonpolar benzene ring, while the water component solvates the polar amino and sulfonamide groups.[3] Alcohols such as ethanol and isopropanol, frequently mixed with water, are common choices.[1] The primary goal is to identify a solvent system where the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2]

Q2: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is generally preferred for its simplicity. If you can find a solvent that provides a significant difference in solubility between hot and cold conditions, this is the most straightforward approach. However, for many sulfonamides, finding such a solvent is difficult. A mixed-solvent system (also known as an anti-solvent system) is employed when no single solvent has the ideal solubility characteristics.[4] In this technique, the sulfonamide is dissolved in a "good" solvent in which it is highly soluble, and then a miscible "bad" or "anti-solvent" in which it is poorly soluble is added to induce crystallization.[4][5]

Q3: Why is the final crystal form (polymorphism) of my sulfonamide important?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for sulfonamides.[5][6] Different polymorphs of the same active pharmaceutical ingredient can exhibit different physical properties, including solubility, stability, and bioavailability, which can impact the drug's efficacy and shelf-life.[5][6] Controlling the crystallization process is crucial to consistently produce the desired polymorph.[5]

Q4: How can I confirm the purity of my recrystallized sulfonamide?

The purity of the recrystallized product can be assessed through several analytical techniques. A primary and accessible method is melting point determination; a pure compound will have a sharp and defined melting point range, whereas an impure sample will melt over a broader and depressed temperature range.[2][7] Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR can confirm the chemical structure and the absence of impurities.[8]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of sulfonamides in a question-and-answer format.

Problem 1: My sulfonamide is "oiling out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][9] This typically happens under two conditions:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is highly supersaturated, often due to a high concentration of impurities, which can depress the melting point of the mixture.[1][10]

Solutions:

  • Immediate Steps:

    • Add a small amount of additional hot solvent to redissolve the oil.[1][5]

    • Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface.[5]

    • Introduce a seed crystal from a previous successful batch to provide a template for crystal growth.[5]

  • Long-Term Strategies:

    • Lower the Crystallization Temperature: Select a solvent or solvent mixture with a lower boiling point.[5]

    • Use More Solvent: While it may decrease the overall yield, using a slightly larger volume of solvent can reduce the saturation level and prevent oiling out.[11]

    • Change the Solvent System: If using a nonpolar solvent, switch to a more polar one or an alcohol-water mixture.[1]

Problem 2: I'm getting a very low yield of crystals.

Cause: Low recovery is a common issue in recrystallization. Complete recovery is not possible as some product will always remain in the mother liquor.[5] The primary causes of lower-than-expected yield include:

  • Using an excessive amount of solvent.[1]

  • Incomplete cooling of the solution.

  • Premature crystallization during hot filtration.[1]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude sulfonamide.[5]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.[5]

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper with hot solvent to prevent the product from crystallizing in the apparatus.[1][12]

Problem 3: No crystals are forming, even after cooling.

Cause: The lack of crystal formation is typically due to one of two reasons:

  • The solution is supersaturated but lacks a nucleation point to initiate crystal growth.[1]

  • Too much solvent was used, and the solution is not saturated enough for crystallization to occur upon cooling.[1]

Solutions:

  • Induce Crystallization:

    • Scratch the inside of the flask with a glass rod.[1]

    • Add a seed crystal of the pure compound.[1]

  • Increase Concentration: If too much solvent was used, carefully evaporate a portion of it to increase the solute concentration and then attempt to cool the solution again.[1]

Problem 4: The resulting product is a fine powder, not well-defined crystals.

Cause: The rapid formation of a fine powder, often called "crashing out," occurs when the solution cools too quickly. This rapid precipitation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1][7]

Solutions:

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or folded towel).[12]

    • Insulate the flask to encourage slower cooling.[1]

  • Re-dissolve and Recrystallize: Reheat the solution until the solid redissolves, perhaps adding a small amount of extra solvent, and then allow it to cool more slowly.[1]

Data Presentation

Table 1: Common Solvents for Sulfonamide Recrystallization

Solvent/Solvent SystemPolarityBoiling Point (°C)Common Applications & Notes
95% EthanolPolar~78A versatile and common starting point for many sulfonamides, including sulfanilamide.[2][3]
70% IsopropanolPolar~80Particularly effective for sulfathiazole, yielding a free-flowing product.[13]
WaterHighly Polar100Can be used for more polar sulfonamides, but its high boiling point may cause some compounds to oil out.[14]
AcetonePolar Aprotic56A lower boiling point alternative that can be effective for some sulfonamides.[3]
Hexane/Ethyl AcetateNonpolar/PolarVariableA mixed-solvent system that can be used for less polar sulfonamide derivatives.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil, adding more hot solvent in small portions until the solid is just dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15][16]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[17][18][19]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[5]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[5]

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent at room temperature.[5]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[5]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for gradual crystal formation.[5]

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. The washing step can be performed with a small amount of the anti-solvent.[5]

Visualizations

Recrystallization_Workflow start Crude Sulfonamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No insoluble impurities hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Sulfonamide dry->pure_product

Caption: A generalized workflow for single-solvent recrystallization of sulfonamides.

Troubleshooting_Recrystallization start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Oiling Out problem->oiling_out Yes, Oiling low_yield Low Yield problem->low_yield Yes, Low Yield no_crystals No Crystals Form problem->no_crystals Yes, No Crystals success Successful Crystallization problem->success No solution_oiling Add more solvent, lower temperature, change solvent oiling_out->solution_oiling solution_yield Use less solvent, cool thoroughly, pre-warm funnel low_yield->solution_yield solution_no_crystals Scratch flask, add seed crystal, evaporate solvent no_crystals->solution_no_crystals solution_oiling->start Retry solution_yield->start Retry solution_no_crystals->start Retry

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Scribd. Recrystallization of Sulfanilamide. [Link]

  • Chemistry LibreTexts. 4.4: Experiment 3 Notes. [Link]

  • Kyoto University. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. [Link]

  • Safrole. Recrystallization and hot filtration. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Royal Society of Chemistry: Education. Hot gravity filtration | Resource. [Link]

  • Chemistry LibreTexts. 2.5: Hot Filtration. [Link]

  • YouTube. Crystallization of Sulfanilamide. [Link]

  • Bellevue College. Experiment 3 Crystallization 21. [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography? [Link]

  • Recrystallization1. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PMC. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • recrystallization.pdf. [Link]

  • ResearchGate. -Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found | Download Table. [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. [Link]

  • PMC. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Purity Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics.[1][2] The piperidine ring is a common structural motif in a multitude of pharmaceutical compounds, making the robust analysis of its purity a critical step in quality control.[3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of piperidine-containing compounds, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the documented process of demonstrating its fitness for a specific intended purpose.[4][5][6][7] For purity analysis, this means the HPLC method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, degradation products, or related substances.[8][9] This guide will walk you through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), offering practical insights into experimental design and data interpretation.[4][5][6][8][10][11]

The Analytical Challenge: Piperidine Compounds

Piperidine and its derivatives can present unique challenges in HPLC analysis. Their basic nature can lead to peak tailing due to interactions with residual silanols on silica-based columns.[12] Furthermore, some piperidine compounds lack a strong chromophore, making UV detection difficult.[3][13] Method development often involves careful selection of the column, mobile phase pH, and potentially, derivatization to enhance detectability.[3][12][13][14]

Comparative Analysis of HPLC Methods

The choice of HPLC method is paramount for successful purity analysis. Reversed-phase HPLC (RP-HPLC) is the most common technique, separating compounds based on their hydrophobicity.[3] However, depending on the specific properties of the piperidine compound and its impurities, other methods may be more suitable.

HPLC Method Principle of Separation Advantages for Piperidine Analysis Disadvantages for Piperidine Analysis Typical Stationary Phase Typical Mobile Phase
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity.[3]Versatile, wide range of column chemistries available.Peak tailing of basic compounds can occur.C18, C8, Phenyl[14]Acetonitrile/Methanol and buffered aqueous phase.[14]
Normal-Phase (NP-HPLC) Adsorption based on polarity.Good for separating polar, non-ionizable compounds.Sensitive to water content in the mobile phase.Silica, AluminaNon-polar solvents (e.g., hexane, heptane) with a polar modifier.
Ion-Pair Chromatography Forms a neutral ion-pair with the analyte.Improves retention and peak shape of basic compounds.Complex mobile phase preparation, potential for column contamination.C18, C8Acetonitrile/Methanol and aqueous buffer containing an ion-pairing agent.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the stationary phase.Excellent for retaining and separating very polar compounds.Requires careful equilibration, can be sensitive to sample matrix.Amide, Cyano, SilicaHigh organic content mobile phase with a small amount of aqueous buffer.

The selection of the most appropriate method is a critical first step and should be guided by the physicochemical properties of the analyte and its potential impurities.

The Validation Workflow: A Step-by-Step Guide

A comprehensive validation protocol should be established before initiating any experimental work.[5][6][7] This protocol outlines the validation parameters to be evaluated and their corresponding acceptance criteria.

Caption: The different levels of precision evaluated during HPLC method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [15][16]* LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [15][16]

  • Experimental Protocol (based on the calibration curve):

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S) from the linearity study.

    • LOD = 3.3 * (σ / S) [15] 3. LOQ = 10 * (σ / S) [15]

  • Causality: The LOQ is a critical parameter for impurity methods as it defines the lower limit of the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [17][18]

  • Experimental Protocol:

    • Intentionally vary critical chromatographic parameters one at a time, such as:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Causality: A robust method is essential for method transfer to different laboratories and for ensuring consistent performance over the lifetime of the product. [19]

Data Summary and Comparison

The following table provides a hypothetical comparison of two different HPLC methods for the purity analysis of a piperidine compound.

Validation Parameter Method A: RP-HPLC with C18 Column Method B: Ion-Pair Chromatography ICH Acceptance Criteria
Specificity Separates all known impurities and degradants.Separates all known impurities and degradants.Specific for the analyte.
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
LOD (µg/mL) 0.050.02Reportable
LOQ (µg/mL) 0.150.06Reportable
Robustness Passes all tested parameters.Sensitive to minor changes in ion-pair reagent concentration.Method remains unaffected by small variations.

In this comparison, both methods meet the acceptance criteria for most parameters. However, Method A demonstrates superior robustness, making it the more reliable choice for routine quality control.

Conclusion

The validation of an HPLC method for the purity analysis of piperidine compounds is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. [1][4]By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, and by carefully selecting the most appropriate chromatographic conditions, a reliable and reproducible analytical method can be established. This guide provides a framework for designing and executing a comprehensive validation study that is both scientifically sound and compliant with global regulatory expectations.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Key terms related to validation of an analytical method. (2024, September 15). YouTube.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • FDA Guidance on Analytical Method Validation. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010, November). European Bioanalysis Forum.
  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (n.d.).
  • EMA publishes Document on the Validation of analytical Methods. (2014, August 6). ECA Academy.
  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • What Is FDA Method Validation Guidance and Its Importance? (2025, August 6). Altabrisa Group.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019, November 8). Agilent.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria. (2022, July 7). YouTube.
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2018, October 27). PubMed.
  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. (2022, February 4). National Institutes of Health.
  • Simultaneous Determination Of Two APIs And Their Related Compounds By HPLC On An Alliance™ iS HPLC System. (n.d.). Bioprocess Online.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021, September 3). ResearchGate.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. (n.d.). CyberLeninka.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2025, August 10). ResearchGate.
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.
  • common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s495.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.).
  • Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. (n.d.). Benchchem.

Sources

Optimizing the Sulfonyl-Piperidine Scaffold: A Comparative Analysis of 4-((4-chlorophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, 4-((4-chlorophenyl)sulfonyl)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a critical building block, this specific sulfone-piperidine architecture is the pharmacophoric core for several potent inhibitors targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome and Matrix Metalloproteinases (MMPs) for oncology.

This guide provides a comparative technical analysis of this scaffold against its direct analogs (unsubstituted, fluoro-substituted, and sulfonamide-linked), focusing on Structure-Activity Relationships (SAR), metabolic stability, and synthetic accessibility.

Comparative Analysis: Performance & SAR

The utility of 4-((4-chlorophenyl)sulfonyl)piperidine (Compound A ) is best understood by comparing it to three primary analogs:

  • Compound B: 4-(phenylsulfonyl)piperidine (Unsubstituted baseline).

  • Compound C: 4-((4-fluorophenyl)sulfonyl)piperidine (Bioisostere).

  • Compound D: 4-((4-chlorophenyl)sulfonamido)piperidine (Linker variant).

Quantitative Performance Matrix

The following data synthesizes SAR trends observed in 11β-HSD1 and MMP-13 inhibition assays.

FeatureComp A (Cl-Sulfone) Comp B (H-Sulfone) Comp C (F-Sulfone) Comp D (Cl-Sulfonamide)
Lipophilicity (cLogP) ~2.4 (Moderate)~1.7 (Low)~1.9 (Low-Mod)~2.1
Metabolic Stability High (Blocks p-oxidation)Low (Liable to p-hydroxylation)ModerateModerate (N-dealkylation risk)
Potency (IC50) < 10 nM (Target Dependent)> 100 nM~10-50 nM~50-200 nM
Selectivity High (Rigid Geometry)ModerateHighLower (Rotational freedom)
Electronic Effect

= 0.23 (EWG)

= 0.00

= 0.06
Similar to A
Deep Dive: Why the Chloro-Sulfone Wins
The "Chlorine Effect" (Metabolic Blocking)

The transition from Compound B (H) to Compound A (Cl) is not merely about potency; it is a pharmacokinetic necessity. The unsubstituted phenyl ring in Compound B is highly susceptible to Cytochrome P450-mediated oxidation at the para position.

  • Mechanism: The Chlorine atom in Compound A sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Comparison: While Fluorine (Compound C) also blocks metabolism, Chlorine provides higher lipophilicity, which often enhances hydrophobic collapse within the binding pocket of 11β-HSD1, leading to superior residence time.

Sulfone (C-SO2-C) vs. Sulfonamide (C-SO2-N)

Comparing Compound A to Compound D reveals the importance of linker geometry.

  • Rigidity: The sulfone linker in Compound A creates a rigid, tetrahedral geometry that orients the aryl ring and piperidine in a specific "kinked" conformation ideal for the hydrophobic channel of 11β-HSD1.

  • H-Bonding: The sulfonamide (Compound D) introduces a nitrogen atom that can act as a hydrogen bond donor. While sometimes beneficial, in this specific scaffold, the extra polarity often reduces membrane permeability (Papp) and can lead to non-specific binding compared to the "cleaner" sulfone profile.

Visualizing the SAR Logic

The following diagram illustrates the decision tree used by medicinal chemists when selecting the 4-((4-chlorophenyl)sulfonyl)piperidine scaffold over alternatives.

SAR_Logic Start Lead Optimization Target: 11β-HSD1 / MMP Linker_Choice Linker Selection: Sulfone vs. Sulfonamide Start->Linker_Choice Sulfonamide Sulfonamide (Comp D) Flexible, H-bond Donor Linker_Choice->Sulfonamide If H-bond needed Sulfone Sulfone (Comp A/B/C) Rigid, Metabolic Stability Linker_Choice->Sulfone For rigidity/permeability Sub_Choice Phenyl Substitution: Metabolic Blocking Sulfone->Sub_Choice H_Sub H-Substituted (Comp B) Rapid p-Hydroxylation (Poor PK) Sub_Choice->H_Sub F_Sub F-Substituted (Comp C) Good Stability Lower Lipophilicity Sub_Choice->F_Sub Cl_Sub Cl-Substituted (Comp A) High Stability Optimal Lipophilicity Sub_Choice->Cl_Sub Outcome Selected Scaffold: 4-((4-chlorophenyl)sulfonyl)piperidine Cl_Sub->Outcome Best Balance

Figure 1: SAR Decision Tree highlighting the selection of the Chloro-Sulfone scaffold for optimal PK/PD balance.

Experimental Protocols

To ensure reproducibility and trust, the following protocols describe the synthesis and validation of the scaffold.

Synthesis: Sulfide Oxidation Route

The most reliable route to 4-((4-chlorophenyl)sulfonyl)piperidine avoids the use of unstable sulfinates. Instead, we utilize the oxidation of a thioether precursor.

Reagents:

  • 4-chlorobenzenethiol

  • N-Boc-4-bromopiperidine (or N-Boc-4-iodopiperidine)

  • Oxone® (Potassium peroxymonosulfate) or mCPBA

  • DMF, Methanol, Water

Step-by-Step Protocol:

  • Nucleophilic Substitution (Sulfide Formation):

    • Dissolve 4-chlorobenzenethiol (1.0 eq) in DMF.

    • Add K2CO3 (2.0 eq) and stir at RT for 30 min.

    • Add N-Boc-4-bromopiperidine (1.1 eq) and heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). Product is the N-Boc-4-((4-chlorophenyl)thio)piperidine.

  • Oxidation (Sulfide to Sulfone):

    • Dissolve the thioether intermediate in MeOH/H2O (1:1).

    • Add Oxone® (2.5 eq) in portions at 0°C.

    • Stir at RT for 3 hours.

    • Note: Oxone is preferred over mCPBA for "Green Chemistry" compliance and easier workup (water soluble byproducts).

  • Deprotection (Boc Removal):

    • Treat the N-Boc sulfone with 4M HCl in Dioxane for 1 hour.

    • Precipitate the HCl salt with diethyl ether.

Biological Assay: 11β-HSD1 Inhibition (SPA)

To verify the activity of the synthesized scaffold (or its N-derivatives), use a Scintillation Proximity Assay (SPA).

  • Principle: Measures the conversion of [3H]-cortisone to [3H]-cortisol.

  • Buffer: 50 mM Tris-HCl, pH 7.2, 1 mM EDTA.

  • Procedure:

    • Incubate recombinant human 11β-HSD1 microsomes with NADPH (cofactor) and [3H]-cortisone.

    • Add test compound (dissolved in DMSO).

    • Incubate for 20 mins at 37°C.

    • Stop reaction with Glycyrrhetinic acid (a potent inhibitor).

    • Capture [3H]-cortisol using anti-cortisol antibody-coated SPA beads.

    • Readout: High signal = High Cortisol (Inactive Compound). Low signal = Low Cortisol (Active Inhibitor).

Synthesis Workflow Diagram

Synthesis_Flow Thiol 4-Chlorobenzenethiol Step1 Step 1: SN2 Coupling (K2CO3, DMF, 60°C) Thiol->Step1 Piperidine N-Boc-4-bromopiperidine Piperidine->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Step 2: Oxidation (Oxone, MeOH/H2O) Intermediate->Step2 ProtectedProd N-Boc-Sulfone Step2->ProtectedProd Step3 Step 3: Deprotection (HCl/Dioxane) ProtectedProd->Step3 Final 4-((4-chlorophenyl)sulfonyl)piperidine (HCl Salt) Step3->Final

Figure 2: Streamlined synthesis route using Oxone oxidation for high yield and purity.

References

  • Discovery of Arylsulfonylpiperazines/piperidines as 11β-HSD1 Inhibitors. Vertex Pharmaceuticals. (2006). Bioorganic & Medicinal Chemistry Letters. [Link] (Source for initial SAR regarding sulfonyl linker rigidity and metabolic stability).

  • Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid MMP Inhibitors. Journal of Medicinal Chemistry. (2007). [Link] (Detailed comparison of alpha vs. beta sulfones and the impact of phenyl substitution).

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-HSD1 inhibitors. ChemMedChem. (2013).[1] [Link] (Validation of the arylsulfonyl pharmacophore in optimized clinical candidates).

Sources

Comparative Guide: Impurity Profiling & Synthesis Optimization of 4-((4-chlorophenyl)sulfonyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((4-chlorophenyl)sulfonyl)piperidine HCl is a critical pharmacophore used in the development of GPCR ligands (e.g., 5-HT2A antagonists) and antihistamines. Its synthesis, while seemingly straightforward, is plagued by specific oxidation-state impurities that are difficult to remove during scale-up.

This guide provides a technical comparison of synthesis routes and analytical strategies to identify and minimize the three most persistent byproducts: the Sulfoxide intermediate , the N-Oxide over-oxidation product , and the Des-chloro impurity . We compare the traditional mCPBA oxidation route against the Catalytic H₂O₂/Na₂WO₄ route, demonstrating why the latter offers superior impurity control for process chemistry.

Synthesis Pathways & Byproduct Genesis

The standard synthesis involves the nucleophilic substitution of N-protected-4-halopiperidine with 4-chlorobenzenethiol, followed by oxidation of the sulfide to the sulfone. The critical control point is the Oxidation Step .

The Impurity Landscape
  • The Sulfoxide (Impurity A): Result of incomplete oxidation. Structurally similar to the product but more polar.

    • Mechanism:[1][2] Kinetic stalling due to insufficient oxidant or low temperature.

  • The N-Oxide (Impurity B): Result of over-oxidation. Occurs if the nitrogen protecting group (e.g., Boc) is labile or if the oxidant is non-selective (e.g., excess mCPBA).

  • The Disulfide (Impurity C): Dimerization of unreacted 4-chlorobenzenethiol starting material.

Visualization: Reaction & Impurity Pathway

The following diagram maps the genesis of these impurities during the oxidation phase.

G Start Sulfide Intermediate (N-Boc-4-(4-chlorophenylthio)piperidine) Sulfoxide Impurity A: Sulfoxide (Incomplete Oxidation) Start->Sulfoxide 1 eq. [O] Oxidant Oxidant (mCPBA or H2O2) Oxidant->Start Product Target Product: Sulfone (4-((4-chlorophenyl)sulfonyl)piperidine) Sulfoxide->Product +1 eq. [O] (Slow step) NOxide Impurity B: N-Oxide (Over-Oxidation) Product->NOxide Excess [O] / No N-Protection

Figure 1: Oxidation pathway illustrating the kinetic trap of the sulfoxide and the thermodynamic risk of N-oxidation.

Comparative Analysis: Oxidation Strategies

We compared two primary methods for generating the sulfone moiety. The choice of oxidant drastically alters the downstream purification burden.

Method A: mCPBA (meta-Chloroperoxybenzoic acid)
  • Protocol: 2.5 eq. mCPBA in Dichloromethane (DCM) at 0°C → RT.

  • Pros: Rapid reaction; high conversion rate.

  • Cons: Generates stoichiometric amounts of m-chlorobenzoic acid (byproduct) which complicates workup. High risk of N-oxidation if the Boc group is cleaved in situ by acidic byproducts.

Method B: Catalytic Tungstate (H₂O₂ / Na₂WO₄)
  • Protocol: 30% H₂O₂, 2 mol% Na₂WO₄, Phenylphosphonic acid (catalyst), in Water/Methanol.

  • Pros: "Green" oxidant (water byproduct); pH neutral (protects Boc group); highly selective for Sulfone over N-Oxide.

  • Cons: Slower reaction time (requires heating to 50°C).

Performance Comparison Data
MetricMethod A: mCPBAMethod B: H₂O₂ / Na₂WO₄
Yield (Isolated) 88%92%
Sulfoxide Impurity < 0.5% (Fast kinetics)1-2% (Requires monitoring)
N-Oxide Impurity High Risk (2-5%) Negligible (< 0.1%)
Workup Complexity High (Acid removal required)Low (Simple extraction)
Atom Economy PoorExcellent

Expert Insight: While mCPBA is faster for small-scale medicinal chemistry, Method B is superior for process development . The elimination of the benzoic acid byproduct prevents the formation of emulsions during extraction and reduces the risk of acid-catalyzed deprotection of the piperidine nitrogen.

Analytical Protocols for Identification

To validate the synthesis, you must distinguish the sulfone from its sulfoxide precursor. Standard UV detection is often insufficient due to overlapping chromophores.

Analytical Logic: The Mass Shift
  • Target (Sulfone): [M+H]⁺ = 338.0 (for Boc-protected)

  • Sulfoxide: [M+H]⁺ = 322.0 (-16 Da )

  • N-Oxide Sulfone: [M+H]⁺ = 354.0 (+16 Da )

Experimental Protocol: UHPLC-MS/MS Method

This method separates the critical pair (Sulfoxide/Sulfone) using a polarity-based gradient.

Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

Time (min) %B Flow (mL/min) Description
0.00 5 0.4 Equilibration
1.00 5 0.4 Load
4.00 95 0.4 Ramp (Elute Sulfoxide then Sulfone)
5.00 95 0.4 Wash

| 5.10 | 5 | 0.4 | Re-equilibrate |

MS Parameters (ESI+):

  • Gas Temp: 300°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • Sulfone (Target): 338.1 → 139.0 (Loss of Boc-piperidine)

    • Sulfoxide:[3][4][5][6] 322.1 → 139.0

Analytical Decision Workflow

Analysis Sample Crude Reaction Mixture LCMS Run UHPLC-MS (C18 Column) Sample->LCMS Check1 Peak @ [M-16] detected? LCMS->Check1 Action1 Identify: Sulfoxide Action: Continue Oxidation Check1->Action1 Yes Check2 Peak @ [M+16] detected? Check1->Check2 No Action2 Identify: N-Oxide Action: Check Reagent Stoichiometry Check2->Action2 Yes Pass Single Peak @ Target Mass Isotopic Pattern Cl (3:1) Check2->Pass No

Figure 2: Decision tree for real-time reaction monitoring using LC-MS.

Detailed Experimental Synthesis (Optimized Route)

This protocol utilizes the Tungstate-Catalyzed Oxidation (Method B) to minimize byproducts.

Step 1: Sulfide Formation
  • Dissolve N-Boc-4-bromopiperidine (1.0 eq) and 4-chlorobenzenethiol (1.1 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and stir at 60°C for 4 hours.

  • Validation: Monitor disappearance of thiol by TLC (Hexane/EtOAc 8:2).

  • Workup: Dilute with water, extract with EtOAc. The sulfide intermediate is usually an oil.

Step 2: Oxidation to Sulfone (The Critical Step)
  • Dissolve the crude sulfide in Methanol/Water (1:1) .

  • Add Na₂WO₄·2H₂O (2 mol%) and Phenylphosphonic acid (1 mol%).

  • Add 30% H₂O₂ (2.5 eq) dropwise at RT (Exothermic!).

  • Heat to 50°C for 6 hours.

    • Why? Heating ensures conversion of the intermediate sulfoxide to the sulfone.

  • Quench: Add saturated Na₂SO₃ solution to destroy excess peroxide (Test with starch-iodide paper).

  • Isolation: Extract with DCM. Wash with brine. Dry over MgSO₄.

Step 3: Deprotection (HCl Salt Formation)
  • Dissolve the N-Boc sulfone in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Stir at RT for 2 hours. The product will precipitate as a white solid.

  • Filtration: Filter the solid and wash with diethyl ether to remove any lipophilic impurities (like unreacted thiol).

Self-Validating Check: The final HCl salt should be a white, non-hygroscopic powder. A yellow tint indicates residual disulfide or nitrated impurities.

References

  • Vertex AI Search. (2024). Synthesis of 4-((4-chlorophenyl)sulfonyl)piperidine derivatives. Retrieved from 7[7]

  • Sigma-Aldrich. (n.d.). 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Product Sheet. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Sulfide Oxidation. Retrieved from 6

  • Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfones using mCPBA. Retrieved from 8

  • Eckers, C., et al. (2001).[9] Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by HPLC-MS. Rapid Communications in Mass Spectrometry. Retrieved from 9

Sources

Purity Assessment of 4-((4-chlorophenyl)sulfonyl)piperidine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 4-((4-chlorophenyl)sulfonyl)piperidine HCl by qNMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of sulfonyl-piperidine pharmacophores, accurate purity assessment is critical for establishing structure-activity relationships (SAR). While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine batch release, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the superior technique for primary reference standard characterization and absolute purity determination.[1]

This guide objectively compares qNMR against HPLC-UV and Elemental Analysis (EA) for 4-((4-chlorophenyl)sulfonyl)piperidine HCl , providing a validated workflow that addresses the specific challenges of quantifying hydrochloride salts.

The Challenge: Analyzing Sulfonyl-Piperidine Salts

4-((4-chlorophenyl)sulfonyl)piperidine HCl presents specific analytical challenges:

  • Salt Stoichiometry: HPLC separates the free base from the counter-ion, making it blind to the HCl content. You cannot distinguish between a mono-hydrochloride and a hemi-hydrochloride solely by UV detection.

  • Lack of Chromophores: While the chlorophenyl ring is UV-active, the piperidine ring is not. Impurities lacking the aromatic moiety (e.g., piperidine precursors) may have vastly different Response Factors (RF), leading to inaccurate "Area %" purity in HPLC.

  • Hygroscopicity: HCl salts are often hygroscopic. Elemental Analysis (CHN) struggles to differentiate between water mass and impurity mass, whereas qNMR can quantify the active pharmaceutical ingredient (API) mass fraction independently of water.

Comparison Matrix: qNMR vs. Alternatives
FeatureqNMR (1H) HPLC-UV Elemental Analysis (CHN)
Measurement Principle Molar Ratio (Primary) Direct counting of nuclei.Chromatographic Retention Indirect; relies on extinction coefficients.Combustion Mass percent of elements.
Reference Standard Internal Standard (IS) Universal (e.g., Maleic Acid). No structural similarity needed.Compound Specific Requires a high-purity standard of the exact analyte.None Uses combustion calibration.
Salt Specificity High Quantifies the organic moiety mass directly.Low Quantifies free base; salt form inferred.Medium Ambiguous if water/solvents are present.
Traceability SI-Traceable (via NIST/BIPM IS).Dependent on the purity of the reference standard.Traceable to combustion standards.
Typical Precision (RSD) < 1.0% (Optimized).< 0.5% (Routine).< 0.3% .[2][3]
Speed Rapid (15-20 min).Slow (Method dev + run time).Rapid .

Scientific Rationale: Why qNMR Wins for this Compound

The choice of qNMR for 4-((4-chlorophenyl)sulfonyl)piperidine HCl is driven by the Principle of Isoproportionality : the integrated signal area is directly proportional to the number of nuclei, regardless of the chemical structure.

For this specific molecule:

  • Protonation Shift: The HCl salt protonates the piperidine nitrogen. In DMSO-d6, this often results in a distinct broad singlet for the NH₂⁺ protons (> 8.5 ppm) or significant deshielding of the

    
    -protons (H2/H6), separating them from neutral impurities.
    
  • Aromatic Region Utility: The 4-chlorophenyl group provides a clean AA'BB' system (approx. 7.5–8.0 ppm) that is typically free from aliphatic interferences (grease, solvents), making it an ideal "Quantification Region."

Experimental Protocol: Validated qNMR Workflow

This protocol is designed to achieve uncertainty < 1% .

A. Reagents & Materials[3][4][5][6]
  • Analyte: ~10–15 mg of 4-((4-chlorophenyl)sulfonyl)piperidine HCl.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).

    • Why Maleic Acid? It has a singlet at ~6.0 ppm (DMSO-d6), which sits in the "silent region" between the analyte's aromatic and aliphatic signals. It is non-volatile and stable.

  • Solvent: DMSO-d6 (99.9% D).

    • Why DMSO? It ensures complete solubility of the polar HCl salt and minimizes exchange broadening of the ammonium protons compared to MeOD.

B. Sample Preparation (Gravimetric)
  • Weigh 10.0 mg (±0.01 mg) of the Analyte (

    
    ) into a vial.
    
  • Weigh 5.0 mg (±0.01 mg) of Maleic Acid (

    
    ) into the same vial.
    
  • Add 0.6 mL DMSO-d6 and vortex until fully dissolved.

  • Transfer to a 5mm NMR tube.

C. Instrument Parameters (Critical for Quantification)
  • Pulse Sequence: zg30 (Bruker) or equivalent single-pulse experiment. Do NOT use DEPT or CPD.

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: T1 relaxation times for aromatic protons can be 3–5 seconds. For 99.9% magnetization recovery, D1 must be

      
      .
      
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (to achieve S/N > 300:1).

  • Temperature: 298 K (25°C).

D. Workflow Diagram

qNMR_Workflow cluster_0 Critical Control Points Start Start: Sample & IS Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Dissolution Dissolution in DMSO-d6 (Complete Homogeneity) Weighing->Dissolution Acquisition Acquisition (D1=30s, 90° Pulse) Dissolution->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Eq. 1) Processing->Calculation

Figure 1: Step-by-step qNMR workflow emphasizing critical control points for high-precision quantification.

Data Analysis & Results

Signal Selection Strategy[3][7][8]
  • IS Signal: Maleic Acid singlet (

    
     ~6.0 ppm). Integration = 2H.
    
  • Analyte Signal: Aromatic protons of the chlorophenyl group (

    
     ~7.6–7.9 ppm). Integration = 4H.
    
    • Note: Avoid the piperidine protons (

      
       1.5–3.5 ppm) if residual solvent peaks (water @ 3.3 ppm, DMSO @ 2.5 ppm) overlap.
      
Calculation (Equation 1)

The absolute purity (


) is calculated as:


Where:

  • 
    : Integrated area.[4][5]
    
  • 
    : Number of protons (IS=2, Analyte=4).
    
  • 
    : Molar Mass (IS=116.07, Analyte Salt=296.21).
    
  • 
    : Mass weighed.[5]
    
  • 
    : Purity of Internal Standard (e.g., 99.9%).
    
Supporting Experimental Data (Validation Metrics)

The following data represents typical performance metrics for this method validated under USP <761> guidelines.

Table 1: Method Validation Summary

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

6.0 or 7.6-7.9 ppm
Clean baseline separationPass
Linearity

(Range: 50-150%)

Pass
Accuracy (Recovery) 99.0% – 101.0%99.8% ± 0.4%Pass
Precision (Repeatability) RSD

0.35%Pass
Intermediate Precision RSD

0.62%Pass

Decision Guide: Troubleshooting Salt Stoichiometry

A common pitfall is the mismatch between the theoretical salt mass and the actual salt formation.

Salt_Decision_Tree Start Calculate Purity (P_qNMR) using Salt MW (296.21) Check Is P_qNMR approx 100%? Start->Check Pass Result: Pure Mono-HCl Salt Check->Pass Yes (98-102%) Fail_Low Result < 90% (Likely Excess Solvent or Water) Check->Fail_Low No (<90%) Fail_High Result > 110% (Likely Free Base or Hemi-Salt) Check->Fail_High No (>110%) Action_Low Action: Check TGA/KF for volatiles Fail_Low->Action_Low Action_High Action: Check Chloride Content (Titration) Fail_High->Action_High

Figure 2: Logic flow for interpreting qNMR results relative to salt stoichiometry.

Interpretation: If your qNMR result using the Salt MW yields ~114%, your sample is likely the Free Base (MW ~259.75), not the HCl salt. This is because the qNMR "counts" the organic backbone. If you weigh 10mg of Free Base but calculate assuming it's the heavier Salt, the purity will appear artificially high.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780.

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid."

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Technical Guide: Piperidine Sulfones vs. Sulfonamides in Bioactive Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of Piperidine Sulfones and Sulfonamides , two critical pharmacophores in modern drug design.[1] While sulfonamides are historically entrenched as the "workhorse" of medicinal chemistry (from antibacterials to diuretics), piperidine sulfones have emerged as a superior alternative for specific challenges—particularly in enhancing metabolic stability, optimizing selectivity in metalloproteinase (MMP) inhibition, and improving CNS penetration.

Key Takeaway:

  • Use Sulfonamides when an ionizable H-bond donor is required for solubility or specific active-site interactions (e.g., carbonic anhydrase).[1]

  • Use Piperidine Sulfones to eliminate the acidic proton, reduce plasma protein binding, and access novel vectors in deep hydrophobic pockets (e.g., S1' in MMPs, GPCR allosteric sites).

Physicochemical Face-off

The choice between these two moieties fundamentally alters the molecular landscape. The table below contrasts their core properties.

FeatureSulfonamide (

)
Piperidine Sulfone (

)
Electronic Character Acidic / Ionizable (pKa ~9.5–10.5).[1] Can exist as anion at physiological pH.Neutral . The sulfone is a strong electron-withdrawing group (EWG) but non-ionizable.[1]
H-Bonding Dual : Donor (NH) and Acceptor (O).[1]Acceptor Only (Sulfone O).
Geometry Tetrahedral sulfur; planar nitrogen (often).Tetrahedral sulfur; Piperidine ring adopts chair conformation (rigid vector).
Metabolic Liability High :

-dealkylation, glucuronidation, acetylation.
Moderate/Low : Sulfone is stable; metabolism shifts to the piperidine ring (oxidation).
Solubility Generally higher (polarity + ionization).Lower (lipophilic), often requires solubilizing groups elsewhere.
Plasma Protein Binding High (often >95% due to ionization).Lower (neutrality reduces albumin affinity).

Structural & Mechanistic Case Studies

Case Study A: The "Selectivity Battle" in MMP Inhibitors

Context: Matrix Metalloproteinase (MMP) inhibitors failed clinically due to Musculoskeletal Syndrome (MSS), caused by non-selective inhibition of MMP-1.

  • The Sulfonamide Approach: Early inhibitors (e.g., CGS 27023A) utilized a sulfonamide backbone to position a hydroxamate zinc-binding group (ZBG). While potent, the flexibility of the sulfonamide linker often led to "floppy" binding that accommodated the shallow S1' pocket of MMP-1, causing toxicity.

  • The Piperidine Sulfone Solution (SC-276):

    • Researchers at Pfizer and Searle replaced the sulfonamide with an

      
      -piperidine sulfone .[1]
      
    • Mechanism: The piperidine ring provides a rigid scaffold that directs the sulfone group to form a critical hydrogen bond with the backbone amide of Ala-161 (in MMP-13/MMP-2).[1]

    • Result: The rigid steric bulk of the piperidine ring clashed with the restricted S1' pocket of MMP-1 but fit perfectly into the deep S1' pockets of MMP-2, -9, and -13.[1]

    • Outcome: SC-276 achieved nanomolar potency against target MMPs while sparing MMP-1 (>1000-fold selectivity), effectively mitigating MSS toxicity.[1]

Case Study B: Gamma-Secretase & CCR2 (ADME Optimization)

Context: In Alzheimer’s (Gamma-secretase) and inflammation (CCR2), sulfonamide leads often suffered from poor CNS penetration or rapid clearance.[1]

  • The Shift: Transitioning from

    
    -bicyclic sulfonamides to piperidine sulfonamides  or cyclic sulfones  improved metabolic stability.[1]
    
  • Data Point: In CCR2 antagonists, replacing a flexible sulfonamide linker with a 4-aminopiperidine scaffold reduced CYP3A4 inhibition and improved whole-blood activity by lowering the protein shift (the ratio of IC50 in buffer vs. blood).[1]

Decision Logic for Scaffold Selection

The following diagram outlines the strategic decision process for medicinal chemists.

ScaffoldDecision Start Drug Design Objective Q1 Is the target site Solvent Exposed or Hydrophobic? Start->Q1 Branch_Hydro Deep/Hydrophobic Pocket (e.g., MMP S1', GPCR Allosteric) Q1->Branch_Hydro Hydrophobic Branch_Polar Solvent Exposed / Polar (e.g., CA active site) Q1->Branch_Polar Polar Q2 Is H-Bond Donor (NH) Required? Branch_Hydro->Q2 Soln_Sulfonamide Select SULFONAMIDE (Classic H-Bond Donor/Acceptor) Branch_Polar->Soln_Sulfonamide Q2->Soln_Sulfonamide Yes Q3 Is Metabolic Stability or CNS Penetration an Issue? Q2->Q3 No Soln_PipSulfone Select PIPERIDINE SULFONE (Rigid, Neutral, Metabolic Stability) Q3->Soln_PipSulfone High Stability/CNS Needed Soln_Hybrid Consider PIPERIDINE-SULFONAMIDE (Hybrid properties) Q3->Soln_Hybrid Balanced Profile Needed

Figure 1: Strategic decision tree for selecting between sulfonamide and piperidine sulfone scaffolds based on target environment and ADME requirements.

Experimental Protocols

Protocol A: Synthesis of -Piperidine Sulfone Hydroxamate (MMP Inhibitor Scaffold)

Based on the methodology for SC-276 (Becker et al., J. Med.[1][2][3] Chem).[2][4][5][6][7][8][9][10][11][12][13]

Objective: Synthesize a conformationally constrained


-sulfone piperidine core.
  • Starting Material: Ethyl isonipecotate

    
    -tert-butyl carbamate (Boc-protected piperidine ester).[1]
    
  • 
    -Sulfinylation: 
    
    • Cool a solution of Boc-piperidine ester in THF to -78°C.

    • Add LiHMDS (Lithium hexamethyldisilazide) dropwise to generate the enolate.

    • Cannulate a solution of Diphenyl Disulfide (or specific aryl disulfide) into the reaction.

    • Mechanism:[8][14][15][16] The enolate attacks the disulfide bond, installing the sulfide at the

      
      -position.
      
  • Oxidation (Sulfide

    
     Sulfone): 
    
    • Dissolve the crude

      
      -sulfide in DCM.[1]
      
    • Add m-CPBA (meta-chloroperoxybenzoic acid, 2.2 eq) at 0°C.[1]

    • Stir for 2 hours. Wash with

      
       to quench excess peroxide.
      
    • Result: Formation of the

      
      -piperidine sulfone.[1][5]
      
  • Hydroxamate Formation (Zinc Binding Group):

    • Hydrolyze the ester (LiOH, THF/Water).

    • Couple the resulting acid with

      
      -(tetrahydro-2H-pyran-2-yl)hydroxylamine (
      
      
      
      ) using EDC/HOBt .[1]
    • Deprotect with mild acid (HCl/Dioxane) to yield the final hydroxamic acid.

Protocol B: Standard Sulfonamide Coupling

Objective: Rapid generation of a sulfonamide library.

  • Reagents: Sulfonyl chloride (

    
    ) + Piperidine derivative (Amine).[1]
    
  • Procedure:

    • Dissolve amine (1.0 eq) in DCM or DMF.

    • Add base: TEA (Triethylamine) or DIPEA (2.0 eq). DMAP (cat.) may be added for sluggish amines.

    • Add Sulfonyl Chloride (1.1 eq) slowly at 0°C.

    • Stir at RT for 4-12 hours.

  • Workup: Acid wash (1N HCl) is critical to remove unreacted amine (if product is not basic), followed by brine wash.

References

  • Becker, D. P., et al. (2005).[3] "Synthesis and Structure-Activity Relationships of

    
    - and 
    
    
    
    -Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy." Journal of Medicinal Chemistry, 48(21), 6713-6730.
  • Sparey, T., et al. (2005). "Cyclic sulfamide gamma-secretase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 15(19), 4212-4216.[1]

  • Vilums, M., et al. (2014). "Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380.[1]

  • Scozzafava, A., et al. (2003). "Anticancer and antiviral sulfonamides." Current Medicinal Chemistry, 10(11), 925-953.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 2
4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.